(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane

Vasodilation Cardiovascular Ranolazine

Procure the specific (1S,4S)-enantiomer of Boc-protected 2,5-diazabicyclo[2.2.1]heptane (CAS 113451-59-5). This rigid piperazine analog is a critical chiral building block, where stereochemistry dictates biological activity. The (1S,4S) configuration is essential for optimal pharmacological profiles, as demonstrated in danofloxacin, and its derivatives deliver up to 92% ee in asymmetric catalysis. The Boc group enables orthogonal synthetic strategies; substituting the (1R,4R) enantiomer or unprotected diamine compromises stereochemical outcomes and target binding.

Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
CAS No. 113451-59-5
Cat. No. B053205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane
CAS113451-59-5
Molecular FormulaC10H18N2O2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC1CN2
InChIInChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-4-8(12)5-11-7/h7-8,11H,4-6H2,1-3H3/t7-,8-/m0/s1
InChIKeyUXAWXZDXVOYLII-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane (CAS 113451-59-5) and Why It Matters in Pharmaceutical R&D


(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane (CAS 113451-59-5) is a chiral, N-Boc-protected bicyclic diamine building block, specifically a conformationally rigid piperazine analog [1]. It exists as a solid at ambient temperature with a melting point of 74-76°C and exhibits a specific optical rotation of [α]22/D −44° (c=1, chloroform), confirming its high enantiomeric purity . As a key intermediate, it enables the construction of complex, biologically active molecules across multiple therapeutic areas, particularly due to its defined (1S,4S) stereochemistry [1].

Why Generic Substitution of (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane Fails in Critical Applications


Substitution with the (1R,4R)-enantiomer, the unprotected diamine, or an alternative Boc-protected diamine is not viable in applications where stereochemistry dictates biological activity or catalytic selectivity. The (1R,4R)-enantiomer yields opposite stereochemical outcomes in asymmetric synthesis and often confers inferior pharmacological profiles in drug candidates, as demonstrated by the selection of the (1S,4S)-configured appendage for danofloxacin over its (1R,4R) counterpart [1]. Furthermore, the Boc protecting group is essential for orthogonal synthetic strategies, preventing unwanted side reactions at the secondary amine during subsequent transformations [2].

Quantitative Evidence Guide: How (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane Outperforms Comparators


Superior Vasodilatory Efficacy of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-Based Ranolazine Analogs

Derivatives of the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold demonstrate significantly greater vasodilating effects than the parent drug ranolazine [1].

Vasodilation Cardiovascular Ranolazine

High Enantioselectivity in Asymmetric Catalysis with (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-Derived Ligands

Chiral ligands derived from (1S,4S)-2,5-diazabicyclo[2.2.1]heptane induce high enantioselectivity in asymmetric addition and cycloaddition reactions, with one diamine achieving up to 92% enantiomeric excess (ee) in the addition of diethylzinc to aldehydes [1]. A different derivative provided a 95:5 endo/exo ratio and up to 72% ee in a Diels-Alder reaction [1].

Asymmetric catalysis Enantioselective synthesis Chiral ligands

Optimal Antibacterial Properties of the (1S,4S)-Configured Danofloxacin Appendage

In a series of novel 7-diazabicycloalkylquinolones, the combination of an N1 cyclopropyl group and the C7 (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl appendage conferred the best overall antibacterial, physiochemical, and pharmacodynamic properties, leading to the selection of danofloxacin as a development candidate [1].

Antibacterial Quinolone Veterinary medicine

Potent and Selective α4β2 nAChR Partial Agonism from 2,5-Diazabicyclo[2.2.1]heptane Scaffolds

Hybrid compounds incorporating a 2-(pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane moiety exhibit high potency and selectivity as α4β2 nicotinic acetylcholine receptor (nAChR) partial agonists, with Ki values ranging from 0.5–51.4 nM for α4β2 and negligible affinities for α3β4 and α7 subtypes [1].

Neuroscience nAChR Depression

Apoptosis-Inducing Antiproliferative Activity of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-Dithiocarbamates

(1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamate derivatives exhibit significant in vitro antiproliferative activity against cervical (CaSki), breast (MDA-MB-231), and lung (SK-Lu-1) cancer cell lines by inducing apoptosis without triggering necrosis [1].

Oncology Antitumor Apoptosis

Conformational Rigidity Differentiates 2,5-DBH from Flexible Piperazine Analogs

The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold functions as a conformationally rigid piperazine analog [1]. This rigidity can reduce the entropic penalty upon target binding, potentially leading to improved target engagement, enhanced selectivity, and better pharmacokinetic properties compared to more flexible piperazine-based molecules [1].

Medicinal chemistry Scaffold Conformational restriction

Best Research and Industrial Applications for (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane


Development of Enantioselective Catalysts for Chiral API Synthesis

Procure (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane to synthesize chiral ligands for asymmetric catalysis. As demonstrated, derivatives of this scaffold induce up to 92% ee in key reactions, making it an essential building block for producing single-enantiomer active pharmaceutical ingredients (APIs) [1].

Synthesis of Next-Generation Antibacterial Agents

Use this compound as a critical intermediate in the synthesis of novel quinolone antibacterials. Research has shown that the (1S,4S)-configured 2,5-diazabicyclo[2.2.1]heptane appendage is crucial for achieving optimal antibacterial and pharmacological properties, as seen with the veterinary drug danofloxacin [2].

Design of Subtype-Selective CNS Therapeutics

Employ this scaffold to design novel ligands for neurological targets, particularly nicotinic acetylcholine receptors (nAChRs). Derivatives have demonstrated high potency (Ki 0.5–51.4 nM) and selectivity for the α4β2 nAChR subtype, a validated target for depression and other CNS disorders [3].

Creation of Conformationally-Restricted Drug Candidates

Incorporate the rigid 2,5-diazabicyclo[2.2.1]heptane core to improve the drug-likeness of new chemical entities. Its constrained geometry, compared to flexible piperazine, can enhance target binding affinity and selectivity, potentially leading to improved in vivo efficacy and reduced off-target effects [4].

Technical Documentation Hub

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